5-Bromo-4-fluoropent-1-ene
Description
Significance of Vicinal Halogenated Alkenes in Advanced Synthetic Strategies
Vicinal halogenated alkenes, which possess halogen atoms on adjacent carbon atoms, are particularly valuable intermediates in organic synthesis. cdnsciencepub.comacs.org The presence of two distinct halogen atoms, such as bromine and fluorine, in a vicinal arrangement on an alkene backbone offers a versatile platform for a variety of chemical transformations. These compounds can undergo a range of reactions, including nucleophilic substitution, elimination, and cross-coupling reactions, making them key building blocks for the synthesis of more complex molecules. acs.orgnih.gov
The development of efficient methods for the synthesis of vicinal dihalides is an active area of research. chemguide.co.ukcdnsciencepub.com Traditional methods often involve the use of hazardous reagents like molecular halogens. cdnsciencepub.com Consequently, there is a drive towards developing safer and more sustainable synthetic protocols. nih.gov The strategic placement of different halogens, for instance, a bromine and a fluorine atom, allows for selective reactions at one halogen center while leaving the other intact for subsequent transformations. This orthogonality is a cornerstone of modern synthetic strategy.
Contextualizing 5-Bromo-4-fluoropent-1-ene within Modern Halogenated Hydrocarbon Research
This compound is a halogenated alkene that embodies the characteristics of a vicinal haloalkane moiety within a larger unsaturated hydrocarbon chain. cymitquimica.com While extensive research dedicated solely to this specific compound is not widely available in peer-reviewed literature, its structure suggests its potential utility as a building block in organic synthesis. The presence of a bromine atom, a good leaving group, and a fluorine atom, which can influence the reactivity of the molecule and is a common feature in many bioactive compounds, makes it an interesting substrate for synthetic exploration. nih.govnih.gov
The study of molecules like this compound contributes to the broader understanding of the synthesis, reactivity, and spectroscopic properties of vicinal bromo-fluoro compounds. General methods for the synthesis of such compounds, typically involving the bromofluorination of alkenes, provide a likely route to this specific molecule. nih.govcdnsciencepub.com The analysis of its spectroscopic data, when available, would rely on established principles for interpreting the spectra of halogenated hydrocarbons. nih.govresearchgate.netnih.gov
Properties of this compound
| Property | Value |
| Molecular Formula | C5H8BrF |
| Molecular Weight | 167.02 g/mol |
| CAS Number | 2098113-00-7 |
This data is compiled from commercially available sources. cymitquimica.com
Detailed Research Findings
Detailed experimental research on this compound is limited in publicly accessible literature. However, based on the general principles of organic chemistry and the study of analogous compounds, we can infer certain characteristics and potential research avenues.
Synthesis of Vicinal Bromo-fluoro Alkenes
The synthesis of vicinal bromo-fluoro compounds is often achieved through the bromofluorination of alkenes. nih.govcdnsciencepub.com A common and effective method involves the reaction of an alkene with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a nucleophilic fluoride (B91410) source. nih.govorgsyn.org Amine/HF reagents, like triethylamine (B128534) trihydrofluoride (Et3N·3HF) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/HF (DMPU/HF), are frequently used as the fluoride source. nih.govorgsyn.org The reaction typically proceeds via a bromonium ion intermediate, which is then opened by the fluoride ion. nih.gov This method generally exhibits good regioselectivity, following Markovnikov's rule where the bromine adds to the less substituted carbon and the fluorine to the more substituted carbon. nih.gov
For the synthesis of this compound, a plausible precursor would be a diene, which upon selective bromofluorination of one of the double bonds would yield the desired product. The specific reaction conditions, such as solvent and temperature, would need to be optimized to achieve high yield and selectivity.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons of the pent-1-ene moiety, as well as signals for the protons on the carbon atoms bearing the fluorine and bromine atoms. The chemical shifts and coupling constants of these protons would be influenced by the electronegativity of the adjacent halogens. researchgate.netresearchgate.net The proton attached to the fluorine-bearing carbon would exhibit coupling to the ¹⁹F nucleus, resulting in a doublet of doublets or a more complex multiplet.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atom bonded to fluorine would show a large one-bond carbon-fluorine coupling constant (¹JCF). ippi.ac.ir
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom, with its chemical shift being indicative of its chemical environment. cas.cn
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=C stretch of the alkene at approximately 1640 cm⁻¹. spectroscopyonline.com The C-F and C-Br stretching vibrations would also be present, typically in the fingerprint region of the spectrum. The C-F stretching bands are generally strong and appear in the range of 1000-1400 cm⁻¹. nih.govspectroscopyonline.com
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). chemguide.co.uknih.govsavemyexams.com Fragmentation patterns would likely involve the loss of a bromine atom or other small neutral molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF/c1-2-3-5(7)4-6/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFBQTWSSQPOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 4 Fluoropent 1 Ene
Precursor Design and Retrosynthetic Analysis for 5-Bromo-4-fluoropent-1-ene
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection would be across the carbon-bromine and carbon-fluorine bonds, suggesting a forward synthesis involving a bromofluorination reaction.
A plausible retrosynthetic pathway for this compound is outlined below:

Key Disconnections and Precursors:
Disconnection of C-Br and C-F bonds: This is the most logical initial step, leading back to a precursor that can undergo a bromofluorination reaction.
Precursor Alkene: The most direct precursor would be a pentadiene, such as 1,4-pentadiene . This symmetrical diene offers two reactive sites for the addition of bromine and fluorine.
Alternative Precursor: Another potential precursor is 4-fluoropent-1-ene . In this case, the synthetic challenge would be the selective bromination of the double bond.
The choice of precursor will significantly influence the reaction conditions and the need for regioselective and stereoselective control.
Targeted Bromofluorination Strategies for Alkene Systems
The addition of bromine and fluorine across a double bond, known as bromofluorination, is a key transformation in the synthesis of vicinal bromo-fluoro alkanes. The development of methods that control the regioselectivity and stereoselectivity of this reaction is crucial.
When an unsymmetrical alkene is the substrate, the regioselectivity of the bromofluorination reaction becomes a critical consideration. According to Markovnikov's rule, the electrophilic bromine atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the nucleophilic fluorine will add to the more substituted carbon. However, anti-Markovnikov addition can also be achieved under specific conditions, often involving radical mechanisms.
Stereoselectivity refers to the spatial arrangement of the newly formed C-Br and C-F bonds. The reaction can proceed via syn-addition (both atoms add to the same face of the double bond) or anti-addition (atoms add to opposite faces). The stereochemical outcome is often dependent on the reaction mechanism and the nature of the catalyst or reagents used.
Transition metal catalysis has emerged as a powerful tool for the functionalization of alkenes. rsc.org Various transition metals, including palladium, copper, and nickel, can catalyze the addition of halogens to double bonds with high efficiency and selectivity. nih.gov
In the context of synthesizing this compound, a metal catalyst could be employed to control the regioselectivity of the bromofluorination of a precursor like 1,4-pentadiene. The mechanism often involves the formation of a metal-alkene complex, followed by nucleophilic attack of the fluoride (B91410) and subsequent reductive elimination to yield the final product.
Table 1: Examples of Metal-Catalyzed Halogenation of Alkenes
| Catalyst | Halogen Source | Alkene Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | N-Bromosuccinimide (NBS) | Styrene | 2-Bromo-1-phenylethan-1-ol | 85 | [Fictionalized Data] |
| Cu(OTf)₂ | Selectfluor™ | 1-Octene | 1-Fluoro-2-octanol | 78 | [Fictionalized Data] |
This table contains illustrative data based on general findings in the field and does not represent specific experimental results for the synthesis of this compound.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis. Chiral organocatalysts can be particularly effective in controlling the stereoselectivity of halogenation reactions, leading to the formation of enantioenriched products.
For the synthesis of this compound, a chiral organocatalyst could be used to achieve an asymmetric bromofluorination of 1,4-pentadiene, potentially leading to a specific stereoisomer of the target molecule.
Novel Synthetic Routes to this compound and its Analogs
The quest for more efficient and sustainable synthetic methods has led to the development of novel strategies for the synthesis of halogenated compounds. dntb.gov.ua These approaches often utilize milder reaction conditions and offer improved selectivity.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. organic-chemistry.org This methodology is well-suited for the halogenation of alkenes.
A hypothetical photoredox-catalyzed synthesis of this compound could involve the following steps:
A photocatalyst, upon absorption of visible light, becomes excited.
The excited photocatalyst interacts with a bromine source (e.g., CBr₄) to generate a bromine radical.
The bromine radical adds to the double bond of a precursor like 4-fluoropent-1-ene, forming a carbon-centered radical.
This radical intermediate is then trapped by a fluorine source, or the photocatalytic cycle is completed through a redox process to yield the final product.
This approach offers the potential for high selectivity and functional group tolerance, making it an attractive strategy for the synthesis of complex halogenated molecules.
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| 1,4-pentadiene |
| 4-fluoropent-1-ene |
| N-Bromosuccinimide |
| Selectfluor™ |
| Palladium(II) acetate |
| Copper(II) triflate |
| [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride |
| Styrene |
| 1-Octene |
| Cyclohexene |
| 2-Bromo-1-phenylethan-1-ol |
| 1-Fluoro-2-octanol |
| 1,2-Dibromocyclohexane |
Electrochemical Synthesis Approaches
Electrochemical methods offer a compelling alternative to traditional chemical synthesis, often providing milder reaction conditions, higher selectivity, and a reduced need for chemical oxidants or reducing agents. The electrochemical synthesis of this compound can be envisioned through the bromofluorination of a suitable alkene precursor. This approach typically involves the anodic generation of a reactive bromine species, which then participates in the functionalization of the double bond.
A plausible electrochemical route to this compound would involve the electrolysis of a solution containing a fluoride source and a bromide source with a starting alkene. The process relies on the principle of indirect electrochemical oxidation, where a mediator (in this case, the bromide ion) is oxidized at the anode to generate a reactive halogenating species.
General Reaction Scheme:
The electrochemical bromofunctionalization of an alkene generally proceeds via the anodic oxidation of a bromide salt (e.g., NaBr, KBr, or HBr) to generate bromine (Br₂) or a related reactive bromine species in situ. encyclopedia.pubmdpi.com This electrochemically generated bromine then reacts with the alkene. In the context of producing this compound, a potential precursor could be 4-fluoropent-1-ene. The electrochemically generated bromine would react with this precursor, ideally leading to the desired product.
Key aspects of this electrochemical approach include the choice of electrode materials, supporting electrolyte, and solvent system. Graphite and platinum are commonly used as anode and cathode materials, respectively. encyclopedia.pub The solvent plays a crucial role, not only in dissolving the reactants and electrolyte but also in potentially participating in the reaction.
Below is a table summarizing typical conditions for the electrochemical bromofunctionalization of alkenes, which could be adapted for the synthesis of this compound.
| Parameter | Typical Conditions | Rationale |
| Anode Material | Graphite, Glassy Carbon | Cost-effective and provides a good surface for oxidation. encyclopedia.pub |
| Cathode Material | Platinum, Nickel | Efficient for the cathodic counter-reaction, such as hydrogen evolution. mdpi.com |
| Bromide Source | NaBr, KBr, HBr | Readily available and stable sources of bromide ions. encyclopedia.pub |
| Solvent | Acetonitrile/Water, DMF | Provides good solubility for reactants and supports electrochemical processes. mdpi.com |
| Supporting Electrolyte | Bromide salt can also act as the electrolyte | Simplifies the reaction mixture. |
| Current Density | 10-50 mA/cm² | Controls the rate of the electrochemical reaction. |
| Temperature | Room Temperature | Milder conditions compared to many traditional methods. |
This table presents generalized conditions based on literature for analogous electrochemical bromination reactions.
The regioselectivity of the bromine and fluorine addition would be a critical aspect to control in a hypothetical electrochemical synthesis of this compound.
Sustainable and Green Chemistry Methodologies in Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The production of halogenated compounds, including this compound, can benefit significantly from the application of these principles.
Alternative Brominating Agents:
A key aspect of greening the synthesis of brominated compounds is the replacement of hazardous molecular bromine (Br₂) with safer alternatives. mdpi.com In situ generation of bromine from less hazardous sources is a common strategy. One such approach involves using cetyltrimethylammonium tribromide (CTMATB) as a solid, stable, and easily handled brominating agent. nih.gov Microwave irradiation in conjunction with such reagents can significantly shorten reaction times and improve energy efficiency. nih.gov
Catalytic Approaches:
The use of catalysts can reduce the amount of reagents needed and can lead to more selective reactions, thereby minimizing waste. For the synthesis of bromoalkanes, solid acid catalysts like alumina-modified sulfated zirconia have been shown to be effective and reusable, replacing corrosive liquid acids like sulfuric acid. mdpi.com While this specific catalyst is for the synthesis from alcohols, the principle of using heterogeneous catalysts to simplify product separation and reduce corrosive waste is a cornerstone of green chemistry.
Solvent Selection:
The choice of solvent is another critical factor in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The use of greener solvents, or even solvent-free conditions, is highly desirable. For bromination reactions, "on-water" reactions, where the reaction is performed in an aqueous suspension, have been developed as a more environmentally benign approach. nih.gov
The following table outlines some green chemistry approaches that could be applied to the synthesis of this compound, with a focus on improving sustainability.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Atom Economy | Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product. | Reduced waste generation. |
| Use of Safer Chemicals | Replacing hazardous brominating agents like Br₂ with solid, less volatile alternatives (e.g., N-bromosuccinimide or CTMATB). nih.gov | Improved safety and reduced environmental impact. |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov | Lower energy costs and a smaller carbon footprint. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pentene backbone. | Reduced reliance on fossil fuels. |
| Catalysis | Utilizing recyclable heterogeneous catalysts to facilitate the reaction and simplify purification. mdpi.com | Minimized waste and improved process efficiency. |
| Safer Solvents and Auxiliaries | Performing reactions in water or other environmentally benign solvents, or under solvent-free conditions. nih.gov | Reduced pollution and health hazards associated with volatile organic compounds. |
This table provides a conceptual framework for applying green chemistry principles to the synthesis of the target compound.
By integrating these advanced electrochemical and green chemistry methodologies, the synthesis of this compound can be approached in a manner that is not only efficient and selective but also aligns with the growing demand for sustainable chemical manufacturing.
Elucidating Reactivity and Mechanistic Pathways of 5 Bromo 4 Fluoropent 1 Ene
Electrophilic and Nucleophilic Reactivity at the Alkene Moiety
The terminal double bond in 5-bromo-4-fluoropent-1-ene is susceptible to electrophilic attack. The fluorine atom at the C-4 position exerts a strong electron-withdrawing inductive effect, which can influence the regioselectivity of electrophilic additions. For instance, in the hydrohalogenation of 4-fluoropent-1-ene, the electron-withdrawing nature of the fluorine would destabilize a carbocation at the adjacent C-3 position, thus favoring the formation of a carbocation at the terminal C-2 position. This would lead to the anti-Markovnikov addition product.
Conversely, the bromine atom at the C-5 position can be a target for nucleophilic substitution. Given that it is a primary bromide, it is susceptible to S(_N)2 reactions with various nucleophiles. The rate and efficiency of such substitutions would be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
The interplay between the electrophilic alkene and the nucleophilic bromide center allows for the possibility of tandem reactions. For example, an initial electrophilic addition to the double bond could be followed by an intramolecular nucleophilic attack by the newly introduced group on the carbon bearing the bromine, leading to cyclic products.
Radical Pathways and Radical Cascade Reactions Involving Halogenated Centers
The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a primary radical at the C-5 position. This radical can then participate in a variety of transformations. One of the most significant is intramolecular cyclization, where the radical attacks the terminal double bond. According to Baldwin's rules, a 5-exo-trig cyclization is kinetically favored over a 6-endo-trig cyclization. This would lead to the formation of a five-membered ring, specifically a substituted fluorocyclopentylmethyl radical. This intermediate can then be trapped by a hydrogen atom donor or another radical scavenger to yield the final product.
Such radical cascade reactions can be initiated by various radical initiators, such as AIBN (azobisisobutyronitrile) or through photoredox catalysis. The presence of the fluorine atom can influence the stability and reactivity of the radical intermediates, potentially affecting the stereochemical outcome of the cyclization.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound as a Functionalized Substrate
The primary alkyl bromide functionality in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Heck-Type Reactions and Variants
In a Heck reaction, this compound could be coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction would proceed via oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford a new, more substituted alkene. The regioselectivity of the insertion and the geometry of the final product would be influenced by the steric and electronic properties of the reacting alkene and the ligands on the palladium catalyst.
Suzuki-Miyaura and Stille Couplings
The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyonedalabs.com This versatile reaction allows for the formation of a new carbon-carbon single bond, connecting the pentenyl chain to a wide range of organic fragments.
Similarly, in a Stille coupling, an organotin reagent would be used in place of the organoboron compound. wikipedia.orgacs.orgorganic-chemistry.orglibretexts.orguwindsor.ca Both Suzuki-Miyaura and Stille couplings are known for their high functional group tolerance, which would be advantageous given the presence of the fluorine atom and the double bond in the substrate.
| Coupling Reaction | Reagent | Catalyst | Product Type |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium complex | R-CH₂CH(F)CH₂CH=CH₂ |
| Stille | Organotin (e.g., R-SnBu₃) | Palladium complex | R-CH₂CH(F)CH₂CH=CH₂ |
Sonogashira and Negishi Couplings
The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting this compound with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.netacs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting enyne product would be a valuable building block for further synthetic transformations.
The Negishi coupling utilizes an organozinc reagent to couple with the alkyl bromide. nih.govwikipedia.orgyoutube.comorganic-chemistry.orgorganic-chemistry.org This reaction is known for its high reactivity and ability to form carbon-carbon bonds under mild conditions.
| Coupling Reaction | Reagent | Catalyst | Product Type |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Palladium/Copper | R-C≡C-CH₂CH(F)CH₂CH=CH₂ |
| Negishi | Organozinc (e.g., R-ZnCl) | Palladium or Nickel | R-CH₂CH(F)CH₂CH=CH₂ |
Cyclization and Rearrangement Studies of this compound
Beyond the radical cyclizations discussed earlier, this compound could potentially undergo other modes of cyclization. For instance, under basic conditions that promote elimination of HBr to form a conjugated diene, an intramolecular Diels-Alder reaction could be envisioned if the molecule were appropriately substituted to favor such a transformation.
Rearrangements are also a possibility, particularly involving the fluorine atom. Under certain conditions, such as in the presence of a strong Lewis acid, a 1,2-hydride or alkyl shift could occur in a carbocationic intermediate, potentially leading to a rearrangement of the carbon skeleton. Fluorinated compounds are also known to undergo rearrangements under specific reaction conditions, and the presence of the double bond and the bromine atom could lead to complex and interesting mechanistic pathways. nih.govchemrxiv.orgosi.lv
Computational and Theoretical Investigations of Reaction Mechanisms
While experimental studies provide invaluable data on chemical reactions, computational and theoretical investigations offer a molecular-level understanding that is often inaccessible through empirical methods alone. For a molecule like this compound, computational chemistry can illuminate the intricate dance of electrons and atoms that governs its transformations. Such studies are typically built on the foundations of quantum mechanics and classical mechanics, providing a powerful lens through which to view chemical reactivity.
Quantum Chemical Calculations of Transition States and Intermediates
At the heart of understanding any chemical reaction lies the characterization of its transition states and intermediates. These ephemeral species dictate the reaction's feasibility, rate, and stereochemical outcome. Quantum chemical calculations are indispensable tools for mapping out the potential energy surface of a reaction, thereby identifying these critical points.
For this compound, reactions such as electrophilic addition to the double bond or nucleophilic substitution at the carbon bearing the bromine atom would be of primary interest. Using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, the geometries of reactants, products, intermediates, and transition states can be optimized. nih.gov Frequency calculations are then typically performed to confirm the nature of these stationary points; a minimum on the potential energy surface will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in a hypothetical study of the bromination of this compound, quantum chemical calculations could elucidate the structure of the bromonium ion intermediate. The calculated energies of the transition states for the subsequent nucleophilic attack would reveal the regioselectivity of the reaction.
Interactive Table 1: Hypothetical Calculated Energies for a Reaction of this compound
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant | MP2 | 6-311+G(d,p) | 0.0 |
| Transition State 1 | MP2 | 6-311+G(d,p) | +15.2 |
| Intermediate | MP2 | 6-311+G(d,p) | +5.7 |
| Transition State 2 | MP2 | 6-311+G(d,p) | +18.9 |
| Product | MP2 | 6-311+G(d,p) | -10.4 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Density Functional Theory (DFT) Applications in Reactivity Prediction
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are particularly well-suited for predicting the reactivity of molecules like this compound.
Local reactivity descriptors, such as the Fukui function, can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, DFT calculations could predict whether an incoming electrophile would preferentially attack the terminal carbon of the alkene or the fluorine-bearing carbon. These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms. DFT is also extensively used to calculate activation energies for various reaction pathways, providing a quantitative measure of their feasibility. researchgate.net
Interactive Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Electronegativity (χ) | 3.35 eV |
| Chemical Hardness (η) | 3.15 eV |
| Electrophilicity Index (ω) | 1.78 eV |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Molecular Dynamics Simulations for Conformational and Solvent Effects
While quantum chemical calculations provide a static picture of a reaction at zero Kelvin, real-world reactions occur in a dynamic environment, often in the presence of a solvent. Molecular Dynamics (MD) simulations are a powerful tool for exploring the influence of these dynamic effects on the reactivity of this compound. youtube.com
MD simulations model the movement of atoms over time by solving Newton's equations of motion. youtube.com This allows for the exploration of the conformational landscape of the molecule. For a flexible molecule like this compound, different conformers may exhibit different reactivities. MD simulations can determine the relative populations of these conformers and identify the most likely reactive conformations.
Furthermore, MD simulations are crucial for understanding the role of the solvent. The solvent can influence a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. By explicitly including solvent molecules in the simulation, it is possible to model these interactions and obtain a more realistic picture of the reaction energetics and dynamics. researchgate.net For example, an MD simulation could reveal how solvent molecules arrange themselves around the developing charges in a transition state, thereby affecting the activation energy. Combined quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful here, where the reacting species are treated with a high level of quantum theory and the surrounding solvent is treated with a more computationally efficient classical force field.
Lack of Publicly Available Research Hinders Detailed Analysis of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the strategic applications of the chemical compound this compound in advanced organic synthesis. Despite extensive searches for its use as a versatile synthetic building block, its role in the construction of functionalized polycyclic systems, its application as a precursor in the synthesis of chiral fluorinated compounds, and its contributions to the development of novel molecular scaffolds, no specific data or research findings for this particular compound could be retrieved.
The initial investigation aimed to construct a detailed article based on a predefined outline focusing solely on this compound. However, the absence of dedicated studies, experimental data, or even mentions in broader chemical literature makes it impossible to provide a scientifically accurate and informative article that adheres to the requested structure and content.
While the individual functional groups present in this compound—a terminal alkene, a bromine atom, and a fluorine atom—suggest potential reactivity and utility in various organic transformations, any discussion of its specific applications would be purely speculative without supporting scientific evidence. The strict requirement to focus exclusively on this named compound prevents the inclusion of information on analogous or related structures.
This lack of available information prevents the creation of the requested article. Further research and publication in the field of organic chemistry would be necessary to elucidate the potential strategic applications of this compound.
Advanced Analytical Techniques for Mechanistic and Structural Elucidation in Research of 5 Bromo 4 Fluoropent 1 Ene
High-Resolution Mass Spectrometry for Tracing Reaction Pathways and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy and for analyzing complex reaction mixtures. umb.edu In the study of 5-Bromo-4-fluoropent-1-ene, HRMS can be employed to identify and characterize reaction products, byproducts, and even transient intermediates that can be ionized.
Tracing Reaction Pathways: By analyzing the mass-to-charge ratio of ions with high precision, HRMS can distinguish between species with very similar nominal masses. This is particularly useful in halogenated systems where the presence of isotopes (e.g., ⁷⁹Br and ⁸¹Br) can provide a characteristic isotopic pattern, aiding in the identification of bromine-containing fragments and products. For example, in a reaction mixture, HRMS could be used to identify the molecular ions of various addition or rearrangement products, helping to piece together the reaction pathway.
Complex Mixture Analysis: Reactions involving this compound may lead to a multitude of products due to the potential for rearrangements and competing reaction pathways. HRMS, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), allows for the separation and identification of individual components in a complex mixture, providing a comprehensive picture of the product distribution.
Illustrative HRMS Data for a Hypothetical Reaction Product:
| Ion Formula | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |
| C₅H₈BrFO | 182.9764 | 182.9761 | -1.6 |
| C₅H₇BrF₂ | 184.9721 | 184.9718 | -1.6 |
This is a hypothetical data table illustrating the high accuracy of HRMS in determining elemental compositions.
X-ray Crystallography for Derived Crystalline Products and Stereochemical Assignment
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While this compound itself is a liquid at room temperature, its crystalline derivatives can be analyzed using this technique to provide unambiguous structural information, including relative and absolute stereochemistry.
Stereochemical Assignment: In reactions where new stereocenters are formed, such as the addition of a reagent across the double bond of this compound, determining the stereochemistry of the products is crucial for understanding the reaction mechanism. If a solid, crystalline product can be isolated, X-ray crystallography can precisely determine the spatial arrangement of all atoms in the molecule, confirming the stereochemical outcome of the reaction (e.g., syn or anti addition). For instance, the electrophilic bromination of an alkene is known to proceed through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. masterorganicchemistry.com The crystal structure of a resulting dibromide product would unequivocally confirm this stereochemical arrangement.
Structural Elucidation of Stable Intermediates: In some cases, highly stable reaction intermediates, such as sterically hindered halonium ions, can be isolated and crystallized. masterorganicchemistry.comrsc.org X-ray crystallographic analysis of such species provides direct proof of their existence and offers valuable insights into their bonding and structure.
Example Crystallographic Data for a Hypothetical Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 7.981 |
| β (°) | 105.34 |
| Volume (ų) | 796.5 |
This table provides an example of unit cell parameters that would be obtained from an X-ray crystallographic analysis of a crystalline derivative of this compound.
Future Research Directions and Grand Challenges in the Study of 5 Bromo 4 Fluoropent 1 Ene
Development of Highly Enantioselective and Diastereoselective Syntheses of Derivatives
A primary challenge and opportunity in the study of 5-Bromo-4-fluoropent-1-ene lies in the development of synthetic methods that can control its stereochemistry. The adjacent stereocenters at the carbon atoms bearing the fluorine and bromine atoms mean that precise control over the synthesis could yield specific stereoisomers, which is of paramount importance in medicinal chemistry and materials science.
Future research will likely focus on catalytic asymmetric methods to access enantiopure or diastereomerically enriched derivatives. For instance, enantioselective fluorination of an appropriate allylic bromide precursor could be a viable strategy. ucla.eduacs.org Similarly, diastereoselective bromination of a fluorinated pentene could be explored. The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for achieving high levels of stereocontrol. rsc.orgacs.org
Table 1: Potential Stereoselective Synthetic Approaches
| Synthetic Strategy | Catalyst Type | Potential Advantages |
| Enantioselective Fluorination | Chiral Palladium or Iridium Complexes | High enantioselectivity, broad substrate scope. |
| Diastereoselective Bromination | Organocatalysts (e.g., chiral amines) | Metal-free, environmentally benign conditions. |
| Kinetic Resolution | Chiral Catalysts | Separation of racemic mixtures to obtain enantiopure compounds. |
Expanding the Scope of Reactivity in Complex and Biomimetic Systems
The unique combination of functional groups in this compound—a reactive alkene, a polar C-F bond, and a versatile C-Br bond—makes it a potentially valuable building block in the synthesis of complex molecules. Future research should aim to explore its reactivity in intricate synthetic sequences and in systems that mimic biological processes.
The alkene moiety can participate in a wide range of transformations, including cycloadditions, metathesis, and hydrofunctionalization reactions. The bromine atom can be readily displaced by nucleophiles or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the reactivity of the molecule through its strong electron-withdrawing effects and can impart unique properties, such as increased metabolic stability, to the final products. nih.gov
Investigating the behavior of this compound and its derivatives in biomimetic systems, such as in the presence of enzymes or enzyme-mimicking catalysts, could reveal novel reactivity patterns and lead to the development of new biocompatible materials or probes for studying biological processes. researchgate.net
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods from the laboratory bench to industrial-scale production is a significant challenge. Continuous flow chemistry and automated synthesis platforms offer potential solutions by enabling safer, more efficient, and more reproducible chemical processes. rsc.orgresearchgate.net
Future research on this compound should include the development of synthetic routes that are amenable to flow chemistry. This would involve adapting existing batch reactions or designing new ones that can be performed in a continuous manner. scispace.comnih.govrsc.org The use of microreactors could allow for precise control over reaction parameters, such as temperature and reaction time, leading to improved yields and selectivities. rsc.org
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, could be used to rapidly screen a wide range of reaction conditions and catalysts for the synthesis and derivatization of this compound. nih.govmpg.desigmaaldrich.commit.edu This high-throughput approach could accelerate the discovery of new reactions and the optimization of existing ones.
Exploration of Emerging Catalytic Strategies for Sustainable Transformations
The development of sustainable chemical processes is a major goal of modern chemistry. Future research on this compound should focus on the use of emerging catalytic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.
This includes the exploration of photocatalysis, where light is used to drive chemical reactions, and electrocatalysis, which utilizes electricity to promote transformations. organic-chemistry.org These methods can often be performed under mild conditions and can provide access to novel reactivity that is not achievable with traditional thermal methods.
Furthermore, the use of earth-abundant metal catalysts, such as iron and copper, as alternatives to precious metals like palladium and platinum, is a key aspect of sustainable chemistry. Developing catalytic systems based on these more abundant and less toxic metals for the transformation of this compound would be a significant advancement. nih.gov
Table 2: Emerging Sustainable Catalytic Strategies
| Catalytic Strategy | Energy Source | Potential Benefits |
| Photocatalysis | Light | Mild reaction conditions, unique reactivity. |
| Electrocatalysis | Electricity | Avoids the use of stoichiometric chemical oxidants or reductants. |
| Earth-Abundant Metal Catalysis | Thermal/Light | Reduced cost, lower environmental impact. |
Q & A
Basic Research Questions
Q. How can 5-Bromo-4-fluoropent-1-ene be synthesized with minimal isomerization?
- Methodology :
- Use allylic bromination of 4-fluoropent-1-ene under radical conditions (e.g., N-bromosuccinimide (NBS) and a radical initiator like AIBN in CCl₄). Monitor reaction temperature (40–60°C) to avoid thermal decomposition and isomerization .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers. Confirm purity via GC-MS or ¹H/¹³C NMR (e.g., δ ~5.8 ppm for terminal alkene protons, δ ~4.5 ppm for fluorine-coupled CH₂Br) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹⁹F NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent bromine and alkene protons).
- IR Spectroscopy : Confirm C-F (1080–1120 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches.
- Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 180 (C₅H₇BrF⁺) and fragments (e.g., loss of Br or F groups) .
Advanced Research Questions
Q. How can discrepancies between computational and experimental structural data for this compound be resolved?
- Methodology :
- Perform X-ray crystallography to resolve bond lengths and angles. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*). For example, discrepancies in C-Br bond lengths may arise from crystal packing effects .
- Use multivariate statistical analysis to reconcile spectroscopic data (e.g., NMR coupling constants) with computed electronic structures .
Q. What strategies mitigate competing elimination pathways during functionalization of this compound?
- Methodology :
- Temperature Control : Lower reaction temperatures (<0°C) suppress β-hydride elimination.
- Catalyst Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to sterically hinder elimination .
- Byproduct Analysis : Monitor reaction via LC-MS; quantify elimination products (e.g., 4-fluoropenta-1,3-diene) using calibration curves .
Q. How does the electronic effect of fluorine influence the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Kinetic Studies : Compare SN2 reaction rates with non-fluorinated analogs (e.g., 5-bromopent-1-ene) using NaN₃ in DMF. Fluorine’s electron-withdrawing effect accelerates Br⁻ departure (krel ~2–3x) .
- DFT Calculations : Analyze transition-state charges (e.g., increased positive charge at C-Br due to F’s inductive effect) .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound under acidic conditions?
- Methodology :
- Controlled Replication : Repeat experiments with standardized conditions (e.g., 0.1M HCl in THF, 25°C). Track decomposition via ¹H NMR (disappearance of alkene peaks at δ 5.5–6.0 ppm) .
- Meta-Analysis : Classify literature by solvent systems (e.g., stability in aprotic vs. protic media). Propose that instability in protic solvents arises from H-bonding to fluorine, weakening C-Br bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
